2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde
CAS No.: 327060-71-9
Cat. No.: VC21327024
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 327060-71-9 | 
|---|---|
| Molecular Formula | C14H15NO | 
| Molecular Weight | 213.27 g/mol | 
| IUPAC Name | 2,5-dimethyl-1-(4-methylphenyl)pyrrole-3-carbaldehyde | 
| Standard InChI | InChI=1S/C14H15NO/c1-10-4-6-14(7-5-10)15-11(2)8-13(9-16)12(15)3/h4-9H,1-3H3 | 
| Standard InChI Key | YGUWNSYHYBHIIC-UHFFFAOYSA-N | 
| SMILES | CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C | 
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C | 
Introduction
2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde is an aromatic aldehyde derived from the pyrrole family. This compound is characterized by its unique structural features, which include a pyrrole core substituted with methyl and aldehyde groups, as well as a para-methylphenyl group. Its chemical properties and potential applications make it an important subject in organic chemistry and material science.
Synthesis
The synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. A common approach includes:
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Formation of the Pyrrole Core: Condensation of a diketone with an amine under acidic conditions.
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Substitution Reactions: Introduction of methyl groups at positions 2 and 5.
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Aldehyde Functionalization: Oxidation or formylation reactions to introduce the aldehyde group at position 3.
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Phenyl Substitution: Attachment of the para-methylphenyl group via Friedel-Crafts alkylation or similar methods.
 
Applications
The compound has potential applications in:
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Organic Synthesis:
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As an intermediate in synthesizing more complex heterocyclic compounds.
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In Schiff base formation due to its aldehyde functionality.
 
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Material Science:
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Possible use in designing organic semiconductors or dyes due to its conjugated structure.
 
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Pharmaceutical Research:
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The pyrrole core is a known pharmacophore in drug design; derivatives may exhibit biological activity.
 
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Analytical Data
Characterization methods include:
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NMR Spectroscopy (¹H and ¹³C): To confirm the positions of methyl, phenyl, and aldehyde groups.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): Identification of functional groups (e.g., C=O stretching for aldehyde).
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X-ray Crystallography: For detailed structural elucidation.
 
Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Difference | 
|---|---|---|---|
| 2,5-Dimethyl-1-[4-(methylthio)phenyl]-1H-pyrrole-3-carbaldehyde | C12H13NOS | 245.34 | Contains a methylthio group instead of methyl. | 
| 2,5-Dimethyl-1-(4-methoxyphenyl)-1H-pyrrole-3-carbaldehyde | C13H15NO2 | 229.27 | Contains a methoxy group instead of methyl. | 
These structural variations influence their chemical reactivity and potential applications.
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